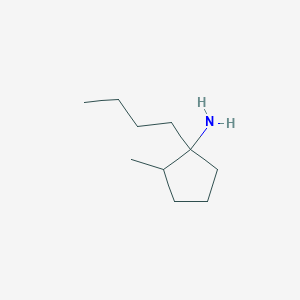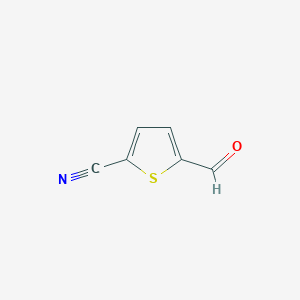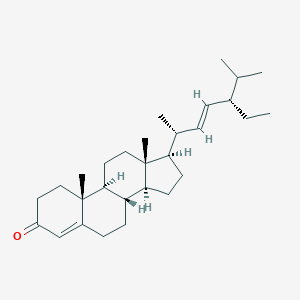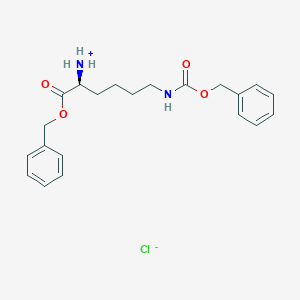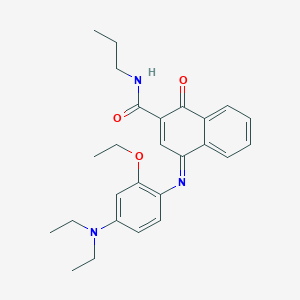
4-((4-(Diethylamino)-2-ethoxyphenyl)imino)-1,4-dihydro-1-oxo-N-propyl-2-naphthalenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(Diethylamino)-2-ethoxyphenyl)imino)-1,4-dihydro-1-oxo-N-propyl-2-naphthalenecarboxamide, commonly known as DEPN, is a chemical compound that has gained significant attention in scientific research. DEPN is a naphthalene-based compound that has shown potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of DEPN is not fully understood. However, studies have shown that DEPN acts on various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. DEPN also inhibits the activity of HDAC enzymes, which play a role in gene expression.
Effets Biochimiques Et Physiologiques
DEPN has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. DEPN also reduces the levels of amyloid-beta protein, which is implicated in Alzheimer's disease. Additionally, DEPN has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DEPN is its ability to selectively target cancer cells, while leaving normal cells unharmed. Additionally, DEPN has been shown to have low toxicity in animal studies. However, one limitation of DEPN is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on DEPN. One area of interest is its potential use in combination with other drugs for the treatment of cancer. DEPN has also shown potential as a therapeutic agent in the treatment of neurodegenerative diseases, and further research is needed to explore this potential. Additionally, the development of more efficient synthesis methods for DEPN could facilitate its use in future research.
Méthodes De Synthèse
The synthesis of DEPN involves the reaction of 4-(diethylamino)-2-ethoxybenzaldehyde with 1,4-dihydro-1-oxo-2-naphthalenecarboxylic acid, followed by the addition of propylamine. The resulting product is DEPN, which can be purified through recrystallization.
Applications De Recherche Scientifique
DEPN has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. DEPN has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Propriétés
Numéro CAS |
121487-83-0 |
|---|---|
Nom du produit |
4-((4-(Diethylamino)-2-ethoxyphenyl)imino)-1,4-dihydro-1-oxo-N-propyl-2-naphthalenecarboxamide |
Formule moléculaire |
C26H31N3O3 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
4-[4-(diethylamino)-2-ethoxyphenyl]imino-1-oxo-N-propylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C26H31N3O3/c1-5-15-27-26(31)21-17-23(19-11-9-10-12-20(19)25(21)30)28-22-14-13-18(29(6-2)7-3)16-24(22)32-8-4/h9-14,16-17H,5-8,15H2,1-4H3,(H,27,31) |
Clé InChI |
MHSZVBOHIAAPSZ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=NC2=C(C=C(C=C2)N(CC)CC)OCC)C3=CC=CC=C3C1=O |
SMILES canonique |
CCCNC(=O)C1=CC(=NC2=C(C=C(C=C2)N(CC)CC)OCC)C3=CC=CC=C3C1=O |
Autres numéros CAS |
121487-83-0 |
Synonymes |
4-((4-(diethylamino)-2-ethoxyphenyl)imino)-1,4-dihydro-1-oxo-N-propyl-2-naphthalenecarboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



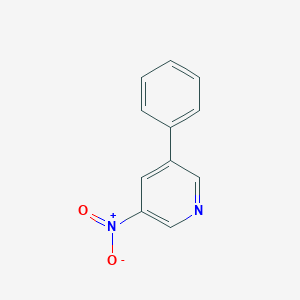

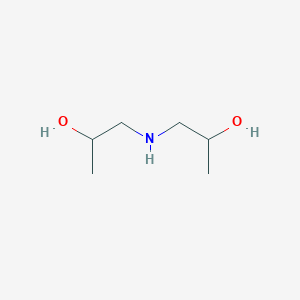

![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)
